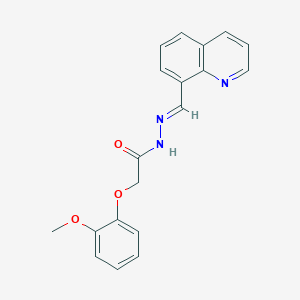![molecular formula C20H23FN4O2 B5607932 (1S*,5R*)-3-[(6-fluoro-1H-benzimidazol-2-yl)carbonyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5607932.png)
(1S*,5R*)-3-[(6-fluoro-1H-benzimidazol-2-yl)carbonyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "(1S*,5R*)-3-[(6-fluoro-1H-benzimidazol-2-yl)carbonyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one" is of significant interest due to its unique structure and potential applications in various fields of chemistry and material science. The molecule contains benzimidazole, a bicyclic structure consisting of fused benzene and imidazole rings, which is known for its versatile chemical properties and applications in creating pharmaceuticals, polymers, and functional materials.
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds with complex bicyclic structures similar to the subject compound, often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. For example, Shieh et al. (2001) described the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and microwave-accelerated green chemistry for methylation reactions involving benzimidazoles, demonstrating innovative approaches to synthesize such compounds efficiently (Shieh, Dell, & Repič, 2001).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including the target compound, is characterized by their planar aromatic systems and potential for diverse functionalization. This structural attribute is crucial for their interaction with biological molecules and materials. Studies such as those by Iriepa et al. (1997) have provided insight into the structural and conformational characteristics of related compounds, utilizing techniques like IR, Raman, and NMR spectroscopy (Iriepa et al., 1997).
Chemical Reactions and Properties
Benzimidazole compounds engage in various chemical reactions, reflecting their reactivity and functional versatility. For instance, Kumar et al. (2006) reported on the synthesis and antibacterial activity of novel benzimidazole derivatives, highlighting the chemical reactivity of these compounds toward creating biologically active molecules (Kumar et al., 2006).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement and substituents. Research by Weber et al. (2001) into diazabicyclo[3.3.1]nonan-7-ammonium chloride hydrate structures provides valuable data on the physical characteristics of structurally similar compounds, informing their potential applications and handling (Weber et al., 2001).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives are shaped by their aromatic system and the nature of their substituents, affecting their reactivity, stability, and interaction with other molecules. Studies like those conducted by Maltsev et al. (2021) offer insights into the anxiolytic and analgesic potentials of benzimidazole compounds, underscoring the impact of chemical structure on biological activity (Maltsev et al., 2021).
Eigenschaften
IUPAC Name |
(1S,5R)-3-(6-fluoro-1H-benzimidazole-2-carbonyl)-6-(3-methylbut-2-enyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c1-12(2)7-8-25-15-5-3-13(19(25)26)10-24(11-15)20(27)18-22-16-6-4-14(21)9-17(16)23-18/h4,6-7,9,13,15H,3,5,8,10-11H2,1-2H3,(H,22,23)/t13-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUJENLGZWQTMM-DZGCQCFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C2CCC(C1=O)CN(C2)C(=O)C3=NC4=C(N3)C=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=NC4=C(N3)C=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}azepane-1-carboxylate](/img/structure/B5607864.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5607866.png)

![4-amino-N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5607878.png)
![9-[2-(4-morpholinyl)-2-oxoethyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5607888.png)
![N-(3-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5607890.png)
![N,N-dimethyl-3-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}aniline](/img/structure/B5607896.png)

![2-{[(4S*)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]carbonyl}-6-methyl-4H-pyran-4-one](/img/structure/B5607905.png)
![N-{(3S*,4R*)-4-isopropyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5607914.png)
![4-({3-[(2-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-2-propyl-1,3-thiazole](/img/structure/B5607916.png)
![N-{4-[2-(2-allylphenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5607921.png)

